3-Hydroxypyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
3-hydroxypyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4(8)5(9)1-2-7-3-5/h7,9H,1-3H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCRPTIOZZCXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of 3-Hydroxypyrrolidine Derivatives
The ability to selectively produce a single stereoisomer of a 3-hydroxypyrrolidine derivative is paramount for its use in pharmaceutical development. This section explores several powerful methods that achieve high levels of stereocontrol.
Convergent and Stereoselective Annulation Approaches
Annulation reactions, which involve the formation of a ring from two or more fragments, offer a powerful and flexible approach to constructing the pyrrolidine (B122466) core. Convergent strategies, where complex fragments are synthesized separately before being joined, are particularly efficient.
A notable convergent approach involves the reductive annulation of β-iminochlorohydrins. This method allows for the stereoselective synthesis of 3-hydroxypyrrolidines. The process hinges on the carefully controlled cyclization of a linear precursor containing both an imine and a chlorohydrin moiety. The stereochemistry of the final product is dictated by the stereocenters present in the starting materials and the reaction conditions employed for the reduction and subsequent ring closure.
Expanding on annulation strategies, methods have been developed for the diastereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidines. One such method employs the radical cyclization of an O-stannyl ketyl, generated from an aldehyde precursor. This approach has been successfully applied to the synthesis of natural products like (+)-bulgecinine. rsc.org For instance, the cyclization of specific aldehyde precursors can yield a mixture of diastereomeric pyrrolidine products with high selectivity at certain positions. rsc.org Another practical and enantioselective synthesis of cis-2,5-disubstituted pyrrolidines has been achieved through an enzymatic dynamic kinetic resolution (DKR) reduction of a keto ester. nih.gov This method yields a syn-1,2-amino alcohol with excellent enantiomeric and diastereomeric excess, which is then converted to the desired cis-pyrrolidine via hydrogenation of a cyclic imine. nih.gov
| Starting Material | Key Transformation | Product | Diastereomeric Ratio | Reference |
| Aldehyde 17 | Radical cyclization of O-stannyl ketyl | 5-Benzyloxymethyl-7-hydroxypyrrolooxazolidin-2-ones | 2:1 | rsc.org |
| Keto ester | Enzymatic DKR reduction | syn-1,2-amino alcohol | >99:1 dr | nih.gov |
| meso-diethyl-2,5-dibromoadipate | Reaction with (S)-(-)-1-phenylethylamine and phenylalanine | cis-2,5-disubstituted pyrrolidine dipeptides | N/A | nih.gov |
Asymmetric Cycloaddition Reactions for Pyrrolidine Fragments
Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with activated olefins stands out as a highly versatile and powerful method for the enantioselective synthesis of pyrrolidines. rsc.orgthieme-connect.de This strategy allows for the creation of multiple stereocenters in a single step with high levels of control. By employing chiral catalysts, typically metal complexes with chiral ligands, it is possible to generate highly enantioenriched pyrrolidine derivatives. rsc.org The versatility of this method is highlighted by the ability to access a wide range of stereochemical patterns, including stereodivergent approaches that can produce different stereoisomers from the same starting materials. rsc.org The use of α-silylimines as azomethine ylide precursors has further expanded the scope of this reaction, enabling the synthesis of 5-unsubstituted pyrrolidines, which are not readily accessible by other means. thieme-connect.de
Gold(I)-Catalyzed Cyclization Strategies
In recent years, gold(I) catalysis has emerged as a powerful tool in organic synthesis, particularly for the cyclization of functionalized alkynes. researchgate.netnih.gov Gold(I) catalysts, acting as soft Lewis acids, effectively activate alkyne moieties towards nucleophilic attack, facilitating the formation of heterocyclic structures. nih.gov Gold-catalyzed cycloisomerization of alkynol-based systems has been successfully employed to synthesize a variety of heterocyclic compounds. researchgate.net For instance, a gold-catalyzed cascade cyclization of N-propargyl ynamides has been developed to produce functionalized indeno[1,2-c]pyrroles, demonstrating a unique regioselective cyclization. rsc.org This approach offers mild reaction conditions and broad substrate scope for accessing complex pyrrolidine-containing frameworks. rsc.orgrsc.org
Synthesis from Chiral Pool Precursors (e.g., Optically Pure Tartaric Acid)
The use of readily available and inexpensive chiral molecules, known as the "chiral pool," provides an economical and efficient pathway to enantiomerically pure target molecules. Optically pure tartaric acid is a prominent example of a chiral pool precursor used in the synthesis of 3-hydroxypyrrolidine derivatives. nih.gov The two stereocenters in tartaric acid can be strategically manipulated to install the desired stereochemistry in the final pyrrolidine product. For example, diisopropyl-D-tartrate can be converted through a series of transformations into a protected threitol derivative, which then serves as a key intermediate for further elaboration into complex molecules. nih.gov This strategy has been employed in the total synthesis of natural products such as secosyrin 1. nih.gov Another approach involves the conversion of tartaric acid into a 1,3-dioxolane-containing intermediate, which then undergoes a [2+2] cycloaddition with chlorosulfonyl isocyanate to form a β-lactam with high asymmetric induction. clockss.org This β-lactam can then be converted to a clavam, a related bicyclic system. clockss.org
Regioselective Directed Lithiation for Functionalization
The functionalization of the pyrrolidine ring can be effectively achieved through regioselective directed lithiation. In the case of N-Boc 3-hydroxypyrrolidine, it has been demonstrated that directed lithiation does not occur at the C2 position as previously anticipated. Instead, the reaction proceeds via a directed α-lithiation at the C5 position. rsc.org This process results in a dilithiated intermediate, which can then be trapped by a variety of electrophiles. This method provides a direct route to 2-substituted 4-hydroxypyrrolidines, offering a powerful tool for introducing chemical diversity at a specific position on the pyrrolidine scaffold. rsc.org The reaction is typically carried out using a strong lithium base, such as s-BuLi, often in the presence of a chelating agent like (-)-sparteine (B7772259) for asymmetric transformations. rsc.orgwhiterose.ac.uk The subsequent trapping of the lithiated species with different electrophiles allows for the introduction of a wide range of substituents.
Table 1: Electrophiles Used in Trapping Reactions of C5-Lithiated N-Boc-3-hydroxypyrrolidine
| Electrophile | Resulting Substituent at C2 |
| Alkyl halides | Alkyl groups |
| Aldehydes | Hydroxyalkyl groups |
| Ketones | Tertiary alcohol groups |
| Carbon dioxide | Carboxylic acid group |
| Disulfides | Thioether groups |
Methods for Enantiomerically Pure Hydroxypyrrolidines
The synthesis of enantiomerically pure hydroxypyrrolidines is of paramount importance, as the stereochemistry of the pyrrolidine core often dictates its biological activity. nih.gov Several strategies have been developed to achieve high enantiopurity.
One prominent approach is the utilization of the chiral pool , which involves using readily available, enantiopure natural products as starting materials. wikipedia.orgnumberanalytics.com For instance, enantiopure 3-hydroxypyrrolidines can be synthesized from precursors like D- and L-tartaric acid, L-malic acid, and L-aspartic acid. researchgate.netresearchgate.net The synthesis of all isomers of 3-hydroxyproline (B1217163) and 3-hydroxypipecolic acid has been achieved from β-ketoesters via a dynamic kinetic reduction approach. sci-hub.se
Chemoenzymatic methods also offer an efficient route to enantiopure hydroxypyrrolidines. Ketoreductases have been employed in the dynamic kinetic reduction of cyclic ketoesters to produce all four isomers of 3-hydroxyproline and 3-hydroxypipecolic acid with high diastereo- and enantioselectivity. sci-hub.se This biocatalytic method is advantageous due to its mild reaction conditions and scalability. sci-hub.se
Asymmetric synthesis provides another powerful tool. For example, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgnih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. rsc.org
Synthesis of 3-Hydroxypyrrolidine-3-carboxamide Analogues and Derivatives
The generation of analogues and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing drug-like properties.
Design and Synthesis of Pyrrolidine-Based Fragments for 3D Diversity
In the realm of fragment-based drug discovery (FBDD), there is a growing emphasis on creating fragment libraries with high three-dimensional (3D) character to better explore the chemical space of protein binding pockets. nih.govwhiterose.ac.uk Pyrrolidine-based fragments are ideal for this purpose due to their non-planar, puckered nature. nih.gov
Diversity-oriented synthesis (DOS) is a key strategy for generating structurally diverse small molecules. pnas.orgresearchgate.net This approach has been applied to the synthesis of sp³-rich fragments with diverse stereochemistry. whiterose.ac.ukpnas.org Starting from proline derivatives as building blocks, a "build/couple/pair" strategy can be employed to create a variety of spirocyclic and bicyclic fragments. whiterose.ac.ukpnas.org This involves coupling different alkenes with the proline building blocks, followed by a pairing step, such as a ruthenium-catalyzed ring-closing metathesis, to yield structurally diverse scaffolds. whiterose.ac.uk A workflow for designing and synthesizing 56 different 3D disubstituted pyrrolidine and piperidine (B6355638) fragments has been described, highlighting the ability to access under-represented areas of fragment space. nih.gov
Introduction of Diverse Substituents onto the Pyrrolidine Core
A variety of synthetic methods are available to introduce diverse substituents onto the pyrrolidine core, enabling the fine-tuning of its properties. nih.govnih.gov One of the most common approaches is to start with a pre-functionalized pyrrolidine ring, such as proline or 4-hydroxyproline, and then perform further chemical modifications. nih.gov
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for synthesizing highly substituted pyrrolidines in a single step. citedrive.comtandfonline.comresearchgate.net These reactions, such as the Ugi reaction, allow for the combination of three or more starting materials to generate complex products, often with high atom economy. researchgate.net For example, a diastereoselective synthesis of substituted pyrrolidines has been achieved through an asymmetric multicomponent reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, creating up to three stereogenic centers in one operation. nih.gov Other methods include the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jp
Preparation of Diastereomeric 3-Hydroxy-4-pyrrolidinyl Derivatives
The synthesis of specific diastereomers of substituted hydroxypyrrolidines is crucial for understanding their biological function. A procedure has been developed for the synthesis of all possible diastereoisomers of 3-hydroxy-4-pyrrolidinyl derivatives of both purine (B94841) and pyrimidine (B1678525) nucleobases. researchgate.net This synthesis starts from optically pure L- or D-tartaric acid, which allows for the controlled construction of the desired stereochemistry in the final products. researchgate.net The methodology involves the improved synthesis of enantiomeric trans-3,4-dihydroxypyrrolidines as key intermediates. researchgate.net
Synthetic Routes for Pyrrolidine Carboxamide Derivatives
Various synthetic routes have been established for the preparation of pyrrolidine carboxamide derivatives. Multicomponent reactions are particularly effective for this purpose. For instance, a one-pot, three-component reaction under ultrasound irradiation using a green solvent has been used to synthesize 5-oxo-2-pyrrolidine carboxamide derivatives from keto carboxylic acids, primary amines, and isocyanides. tandfonline.com
Another innovative approach involves the skeletal remodeling of bridged δ-lactam-γ-lactones. nih.gov Through a palladium-catalyzed, site-selective deconstructive aminolysis with primary and secondary amines, these bridged systems can be converted into highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner. nih.gov While this yields a piperidinone, the underlying principle of catalytic ring-opening aminolysis demonstrates a powerful strategy for generating complex amide-containing heterocycles.
Furthermore, asymmetric Michael addition reactions have been utilized to synthesize pyrrolidine-3-carboxylic acid derivatives, which can then be converted to the corresponding carboxamides. rsc.orgnih.gov An efficient process for the preparation of 3-hydroxypyrrolidine and its derivatives has also been detailed, which involves the protection of the hydroxyl group of 4-halo-3-hydroxybutyric acid, followed by a series of transformations including reduction, sulfonation, amination, and deprotection. wipo.int
Synthesis of Constrained Azacyclic Analogues
Constraining the flexible pyrrolidine ring through the introduction of additional cyclic systems, such as spirocyclic or bicyclic frameworks, is a common strategy in drug design to enhance binding affinity and metabolic stability.
Spirocyclic Analogues:
The creation of spirocyclic systems at the C3 position of the pyrrolidine ring introduces a quaternary center with a defined three-dimensional orientation. One established method for constructing such scaffolds is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. While not described for this compound itself, analogous syntheses of spiro[pyrrolidine-3,3′-oxindoles] offer a viable conceptual blueprint. mdpi.comresearchgate.net This approach typically involves the reaction of an isatin-derived azomethine ylide with an activated alkene.
Another powerful strategy for synthesizing spirocyclic lactams is a nickel-catalyzed four-component spirocyclization/carbonylation cascade. acs.org This method reacts N-allyl amides with alkyl halides, arylboronic acids, and carbon monoxide to generate highly functionalized spirocyclobutyl γ-lactams. acs.org Adapting this methodology could potentially lead to novel spirocyclic analogues of this compound.
A general approach to spiro[pyrrolidine-3,3'-oxindole] synthesis is outlined in the table below, which could be conceptually adapted.
| Step | Description | Key Reagents | Reference |
| 1 | Formation of Isatin-derived Azomethine Ylide | Isatin, secondary amino acid | mdpi.com |
| 2 | [3+2] Cycloaddition | Activated alkene | mdpi.com |
| 3 | Optional Further Derivatization | Various reagents | mdpi.com |
Bicyclic Analogues:
The synthesis of bicyclic structures, where the pyrrolidine ring is fused with another ring, can be achieved through various intramolecular cyclization strategies. Ring-closing metathesis (RCM) is a prominent method for forming cyclic structures and has been used to create unsaturated bicyclic amine derivatives. This would involve preparing a diene precursor from this compound, followed by catalysis with a ruthenium-based catalyst.
Intramolecular cyclization reactions are also a key method for forming bicyclic systems. For instance, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been used to synthesize thiadiazine 1-oxides, demonstrating a strategy for forming fused heterocyclic systems. nih.gov A similar conceptual approach, involving the appropriate functionalization of the pyrrolidine nitrogen and a side chain, could lead to novel bicyclic analogues of this compound.
Chemical Transformations of the Pyrrolidine and Carboxamide Moieties
The pyrrolidine ring and the carboxamide group of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Transformations of the Pyrrolidine Moiety:
The secondary amine of the pyrrolidine ring is a key site for derivatization. N-acylation, N-alkylation, and N-arylation are common transformations. For instance, the nitrogen atom can undergo nucleophilic attack on substrates susceptible to such reactions, leading to N-substituted derivatives. google.com
The hydroxyl group at the C3 position can also be a handle for further functionalization. It can be protected, converted to a better leaving group for substitution reactions, or oxidized to a ketone.
Transformations of the Carboxamide Moiety:
The carboxamide group is a versatile functional group that can undergo various transformations.
Reduction: The amide can be reduced to an amine. For example, the reduction of a γ-lactam using reagents like BH₃·THF can lead to the corresponding cyclic amine. acs.org This would transform the 3-carboxamide group into an aminomethyl group.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. acs.org This would yield 3-hydroxypyrrolidine-3-carboxylic acid, a valuable intermediate for further modifications, such as esterification or coupling with amines to form different amides.
Dehydration: The primary carboxamide can be dehydrated to a nitrile group using various dehydrating agents.
The following table summarizes potential chemical transformations for this compound based on reactions of similar functional groups found in the literature.
| Moiety | Transformation | Reagent/Condition | Product Functional Group | Reference |
| Pyrrolidine N-H | N-Acylation | Acyl chloride, base | N-Acyl pyrrolidine | google.com |
| Pyrrolidine N-H | N-Alkylation | Alkyl halide, base | N-Alkyl pyrrolidine | google.com |
| C3-OH | Oxidation | Mild oxidizing agent | Ketone | - |
| C3-CONH₂ | Reduction | BH₃·THF | Aminomethyl | acs.org |
| C3-CONH₂ | Hydrolysis | Acid or base | Carboxylic acid | acs.org |
| C3-CONH₂ | Dehydration | Dehydrating agent | Nitrile | - |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
General Principles of SAR for Pyrrolidine-Based Compounds
The pyrrolidine (B122466) ring is a versatile scaffold found in numerous natural products and synthetic drugs. researchgate.net Its non-planar, five-membered structure allows for a three-dimensional exploration of chemical space, which is a significant advantage in drug design. researchgate.netnih.govnih.gov The diverse substitution patterns possible on the pyrrolidine ring enable the modulation of various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer properties. researchgate.netCurrent time information in Bangalore, IN.
A key feature of the pyrrolidine scaffold is the potential for multiple stereocenters, which can lead to a large number of stereoisomers. researchgate.net The stereochemistry and the precise spatial orientation of substituents on the ring are critical determinants of biological activity, as they govern the molecule's ability to bind to specific, enantioselective protein targets. researchgate.netnih.govnih.gov
Different stereoisomers of a pyrrolidine-based compound can exhibit distinct biological profiles. For instance, in a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]-benzamides, the stereospecificity of their dopamine (B1211576) D2 receptor binding affinity was found to be dependent on the length of the alkyl chain at the N1 position. mdpi.com The activity shifted from favoring the S-configuration at the C2 position to the R-configuration as the alkyl chain was elongated. mdpi.com
Further illustrating this point, specific spatial arrangements can confer potent and selective activity. A cis-orientation of a trifluoromethyl (CF3) group at the C4 position of the pyrrolidine ring can induce a pseudo-axial conformation in other substituents, which has been shown to result in full agonism at the GRP40 receptor. researchgate.net In another example, a methyl group at the C3 position demonstrates stereospecific effects on the estrogen receptor alpha (ERα); the (R)-enantiomer acts as a pure antagonist and selective degrader of ERα, a profile not observed with the (S)-enantiomer or the unsubstituted parent compound. researchgate.net
The pattern of substitution on the pyrrolidine ring is a fundamental aspect of its SAR. researchgate.netCurrent time information in Bangalore, IN. Medicinal chemistry efforts often focus on modifying substituents at various positions, particularly at the N1, C3, and C5 atoms, to optimize biological activity.
For example, in the development of dual inhibitors for cyclooxygenase (COX) and lipoxygenase (LOX), substitutions on the nitrogen and carbon atoms of a pyrrolidine-2,5-dione scaffold were found to be critical. rsc.org A disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino) moiety emerged as a particularly promising template for these inhibitors. rsc.org Similarly, ongoing research on pyrrolidine-2-ones is actively investigating the impact of substituents at the C3 position on their cytotoxic activity in cancer cells. farmaceut.org
In a different context, a study on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme highlighted the importance of substitutions at five distinct positions. nih.gov The nature and stereochemistry of these substituents were shown to have a significant effect on the inhibitory properties of the compounds. nih.gov
The carboxamide functional group is a prevalent feature in many biologically active molecules, and its presence on a pyrrolidine ring often plays a crucial role in modulating potency. Pyrrolidine carboxamides have been identified as a novel class of inhibitors targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. plos.org
The carboxamide group can be instrumental in establishing key binding interactions with a biological target. In a series of inhibitors for poly(ADP-ribose) polymerase (PARP), a 3-oxoisoindoline-4-carboxamide (B1419123) core was designed so that the primary amide of the carboxamide group is held in its biologically active conformation through an intramolecular hydrogen bond, a feature confirmed by X-ray crystallography to be important for binding. nih.gov
Furthermore, derivatives such as pyrrolopyrazine carboxamides have been developed as potent and selective inhibitors of fibroblast growth factor receptors 2 and 3 (FGFR2/3). The strategic use of the carboxamide as an isostere for other functional groups, such as a sulfonamide, has also been explored to fine-tune the biological activity of compounds.
Specific SAR Investigations Pertaining to 3-Hydroxypyrrolidine-3-carboxamide Derivatives
While direct and extensive SAR studies on this compound itself are not widely published, valuable insights can be gleaned from investigations into structurally related compounds. These studies on analogous systems help to predict how modifications to the this compound scaffold might influence its biological activity.
The effects of substituents on the biological activity of pyrrolidine carboxamide derivatives have been explored in various contexts. In a study of pyrrolizine-5-carboxamides, a fused pyrrolidine ring system, the nature of substituents on attached phenyl rings was shown to significantly impact their anti-inflammatory and anticancer activities. farmaceut.org
For instance, the presence of an electron-donating methyl group on a p-tolyl substituent led to high anti-inflammatory activity. farmaceut.org The interplay of substituents on different parts of the molecule was also critical for anticancer effects, with specific combinations of electron-donating and electron-withdrawing groups enhancing cytotoxicity. farmaceut.org
Table 1: Effect of Substituents on the Anticancer Activity (IC₅₀ in µmol L⁻¹) of Pyrrolizine-5-carboxamide Derivatives against MCF-7 Cancer Cells Data sourced from a study on pyrrolizine-5-carboxamides.
| Compound | R¹ | R² | IC₅₀ (µmol L⁻¹) |
|---|---|---|---|
| 4b | p-tolyl | 4-hydroxy | 0.30 |
| 4c | 4-chlorophenyl | 4-hydroxy | 0.08 |
| 5a | phenyl | 4-chloro | 0.95 |
| 5b | p-tolyl | 4-chloro | 0.92 |
In another relevant study, new sulphonamide pyrrolidine carboxamide derivatives were synthesized and evaluated for their antiplasmodial activity. plos.org A clear SAR was established where derivatives bearing a para-nitrophenylsulphonamide group at the N1 position were generally more potent than their counterparts with a toluenesulphonamide group. plos.org
Table 2: Comparison of Antiplasmodial Activity (IC₅₀ in µM) for N1-Substituted Pyrrolidine-2-carboxamide Derivatives Data sourced from a study on sulphonamide pyrrolidine carboxamides. plos.org
| Base Amide Structure | N1-Substituent | Compound ID | IC₅₀ (µM) |
|---|---|---|---|
| N-(1-(3-chloro-4-fluorophenylamino)-1-oxopropan-2-yl) | p-toluenesulphonyl | 9j | 3.20 |
| N-(1-(3-chloro-4-fluorophenylamino)-1-oxopropan-2-yl) | p-nitrophenylsulphonyl | 10j | 2.80 |
The biological activity of pyrrolidine derivatives is modulated by a combination of electronic, steric, and hydrophobic factors. The electronic properties of substituents, such as their ability to donate or withdraw electrons, can profoundly influence molecular interactions and, consequently, biological potency.
The aforementioned study on sulphonamide pyrrolidine carboxamides provides a clear example of electronic effects, where the strong electron-withdrawing nature of the para-nitrophenyl (B135317) group leads to enhanced antiplasmodial activity compared to the more electron-neutral toluenesulphonyl group. plos.org Similarly, in the pyrrolizine-5-carboxamide series, a combination of substituents with opposing electronic characteristics on different phenyl rings was found to be favorable for high cytotoxicity against certain cancer cell lines. farmaceut.org
Quantitative structure-activity relationship (QSAR) studies on related heterocyclic systems further underscore the importance of these factors. For example, a QSAR analysis of α-hydroxy-substituted 3-benzylidenepyrrolidene-2,4-diones, which possess a hydroxylated substituent at the C3 position, revealed that their herbicidal activity correlated well with a combination of hydrophobic (π), steric (Es, STERIMOL), and electronic (σ) parameters. researchgate.net This indicates that for optimal activity, a balance of these physicochemical properties is required. While this study was on a different pyrrolidine core, it demonstrates the multifaceted nature of SAR in this chemical space and suggests that similar principles would likely apply to derivatives of this compound.
Conformational Restriction Studies and Their Impact on Potency
Conformational restriction is a key strategy in drug design to enhance potency and selectivity by minimizing the entropic loss upon binding to a target. acs.org The inherent flexibility of the pyrrolidine ring allows for the adoption of various conformations, which can be controlled by the strategic placement of substituents. This control over the ring's puckering is crucial for pharmacological efficacy. nih.gov
The introduction of conformational constraints can lock the molecule into a bioactive conformation, leading to a significant increase in potency. For instance, replacing a flexible group with a more rigid structure can eliminate rotatable bonds and introduce favorable hydrophobic interactions, dramatically boosting both biochemical and cellular potency. pharmablock.com Studies on various pyrrolidine derivatives have demonstrated that controlling the stereochemistry and restricting the conformation can lead to enhanced selectivity for specific biological targets. For example, a cis-3,4-diphenylpyrrolidine scaffold can induce a "U-shape" conformation that is beneficial for certain receptor interactions. nih.gov
Conversely, alterations that change the preferred conformation can be detrimental to activity. Modifications to substituents on the pyrrolidine ring can significantly impact the molecule's inhibitory properties, with some changes leading to a loss of activity while others have varied effects, indicating potential for optimization. nih.govnih.gov Computational modeling is often employed to understand the binding modes of conformationally restricted compounds and to rationalize the observed differences in potency between isomers. acs.org The puckering of the pyrrolidine ring is influenced by inductive and stereoelectronic factors of its substituents, which in turn dictates its interaction with pharmacological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely applied to pyrrolidine derivatives to understand the key structural features that govern their therapeutic effects and to design more potent compounds. nih.govresearchgate.net
Development of 2D and 3D QSAR Models
Both 2D and 3D QSAR models have been successfully developed for various series of pyrrolidine derivatives to predict their biological activities. These models correlate molecular descriptors with the observed activity, providing insights into the structure-activity relationships. researchgate.net
Heuristic methods (HM) are advanced algorithms based on multiple linear regression (MLR) that are valued for their high computational speed and convenience in building linear QSAR models. mdpi.com HM employs a unique strategy for selecting the most relevant molecular descriptors from a large pool, making it an efficient tool for developing predictive models. mdpi.com In the study of pyrrolidine derivatives, both linear and non-linear 2D-QSAR models have been established using HM and Gene Expression Programming (GEP). While non-linear models developed with GEP may offer better stability and predictive ability, both methods contribute to understanding the influence of various molecular descriptors on the biological activity of these compounds. frontiersin.org
The development of robust QSAR models relies on the calculation and selection of appropriate molecular descriptors. wiley.com A wide array of descriptors are used, including:
Quantum Chemical Descriptors: These describe the electronic properties of molecules, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and electrophilicity index. researchgate.net
Topological Descriptors: These are derived from the 2D representation of a molecule and describe its connectivity and shape. nih.gov
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume.
Constitutional Descriptors: These reflect the chemical composition of the molecule, such as the number of multiple bonds.
Electrostatic Descriptors: These describe the charge distribution and polar properties of a molecule, with parameters like dipole moment and polar surface area being important for activity. nih.govnih.govnih.gov
The selection of these descriptors is a critical step, often involving statistical methods to identify the most influential parameters and to avoid redundancy. youtube.comnih.gov For pyrrolidine derivatives, studies have shown that descriptors related to shape, flexibility, and electrostatic properties are often crucial in determining their biological activity. nih.gov
Pharmacophore-Based 3D-QSAR Methodologies
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. youtube.com This approach is particularly useful for virtual screening and designing new molecules with desired biological functions. youtube.com
For pyrrolidine derivatives, pharmacophore models have been generated to understand their interaction with various biological targets. nih.govfrontiersin.org These models are built by aligning a set of active molecules and identifying common features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov The resulting pharmacophore hypothesis can then be used to screen large compound databases to identify novel hits or to guide the modification of existing compounds to enhance their activity. frontiersin.org Pharmacophore-based 3D-QSAR studies combine the spatial information from pharmacophore models with QSAR methodologies to develop predictive models that can guide the design of more potent inhibitors. rsc.org
Hologram QSAR (HQSAR) Studies
Hologram QSAR (HQSAR) is a 2D QSAR technique that uses molecular holograms, which are specialized fragment fingerprints, as predictive variables for biological activity. semanticscholar.org A key advantage of HQSAR is that it does not require molecular alignment, making it a rapid method for analyzing large datasets. semanticscholar.orgmdpi.com
HQSAR studies have been successfully applied to various series of pyrrolidine derivatives to develop predictive models of their biological activity. nih.govscispace.com These models have shown good stability and predictability, comparable to those derived from more computationally intensive 3D QSAR methods like CoMFA. semanticscholar.orgnih.gov HQSAR models are presented as colored fragments, indicating which structural features have a favorable or unfavorable contribution to the inhibitory activity. nih.gov This information provides valuable insights for the design of new, more potent compounds. nih.govscispace.com
Identification of Structural Alerts and Activity Discriminants for Compound Design
In the context of drug discovery and design, the identification of "structural alerts" and "activity discriminants" within a chemical scaffold like this compound is a critical exercise. Structural alerts are specific molecular substructures or fragments that are known to be associated with potential toxicity, while activity discriminants are key structural features that differentiate between active and inactive compounds, or between different types of biological activities.
Structural Alerts Relevant to the this compound Scaffold
A structural alert does not automatically designate a compound as toxic, but rather flags it for further investigation. For the this compound core, several potential structural alerts could be considered based on its constituent functional groups and potential metabolic pathways.
Hydroxylamine (B1172632) Formation: The tertiary amine of the pyrrolidine ring could potentially undergo N-oxidation to form a hydroxylamine metabolite. Hydroxylamines are a well-known class of toxicophores that can lead to various toxicities, including carcinogenicity and immunotoxicity.
Amide Hydrolysis and Bioactivation: The carboxamide group is generally considered metabolically stable. However, under certain enzymatic conditions, it could be hydrolyzed. More significantly, the amide functionality in certain chemical environments can be a precursor to reactive metabolites.
Pyrrolizidine (B1209537) Alkaloid-like Structures: While this compound itself is not a pyrrolizidine alkaloid, modifications to the scaffold could inadvertently introduce structural features reminiscent of these known hepatotoxic compounds. The presence of a pyrrolidine ring warrants careful consideration of potential metabolic pathways that could lead to the formation of reactive pyrrolic species.
The following table outlines potential structural alerts and the associated concerns:
| Structural Feature | Potential Structural Alert | Associated Toxicity Concern |
| Pyrrolidine Nitrogen | Hydroxylamine Formation | Potential for genotoxicity and immunotoxicity. |
| Carboxamide Moiety | Reactive Metabolites | Potential for covalent binding to cellular macromolecules. |
| Hydroxyl Group | Glucuronidation/Sulfation | Can influence pharmacokinetic properties and clearance. |
| Overall Scaffold | Pyrrolizidine-like | Potential for hepatotoxicity if metabolized to pyrrolic esters. |
Activity Discriminants for Compound Design
Activity discriminants are crucial for guiding the optimization of lead compounds. For the this compound scaffold, QSAR studies on analogous pyrrolidine carboxamide series have provided insights into key molecular features that govern biological activity. These studies, often employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), highlight the importance of steric, electronic, and hydrophobic properties. silae.itnih.govresearchgate.net
A hypothetical QSAR analysis on a series of this compound derivatives might reveal the following discriminants:
Substitutions on the Pyrrolidine Nitrogen: The nature of the substituent on the pyrrolidine nitrogen is often a primary determinant of activity. QSAR models frequently indicate that bulky, hydrophobic groups can enhance binding to target proteins, while polar groups may be detrimental or beneficial depending on the specific target. nih.gov
Stereochemistry at C3: The absolute stereochemistry of the 3-hydroxy and 3-carboxamide groups is expected to be a critical activity discriminant. The precise spatial arrangement of these groups will dictate the ability of the molecule to form key interactions, such as hydrogen bonds, with the target's active site.
Modifications of the Carboxamide: Alterations to the carboxamide group, for instance, by N-alkylation or replacement with bioisosteric groups like oxadiazoles (B1248032) or triazoles, can significantly impact activity. These changes can affect the hydrogen bonding capacity and metabolic stability of the compound.
Substitution on the Pyrrolidine Ring: Introduction of substituents at other positions on the pyrrolidine ring (C2, C4, C5) would serve as a significant activity discriminant. For example, the introduction of a fluorine atom can alter the pKa of the pyrrolidine nitrogen and influence metabolic stability.
An illustrative data table from a hypothetical QSAR study on a series of N-substituted this compound analogs is presented below. This table showcases how different physicochemical properties (descriptors) might correlate with biological activity.
| Compound ID | N-Substituent (R) | logP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted pIC50 |
| 1 | -H | -1.5 | 144.16 | 3 | 3 | 5.2 |
| 2 | -CH3 | -1.0 | 158.19 | 2 | 3 | 5.8 |
| 3 | -CH2Ph | 1.2 | 234.28 | 2 | 3 | 7.5 |
| 4 | -C(O)Ph | 0.8 | 248.27 | 2 | 4 | 6.1 |
| 5 | -SO2Ph | 1.1 | 284.33 | 2 | 5 | 6.9 |
This table is for illustrative purposes and based on general QSAR principles.
From this hypothetical data, a preliminary SAR can be deduced:
Increasing the lipophilicity and steric bulk on the nitrogen (e.g., benzyl (B1604629) group in compound 3 ) appears to be favorable for activity.
The introduction of an acyl group (compound 4 ) or a sulfonyl group (compound 5 ) also modulates activity, likely by altering the electronic properties and hydrogen bonding potential of the molecule.
Investigation of Biological Targets and Enzyme Inhibition Mechanisms
Target Identification and Validation Methodologies
Identifying the specific protein or proteins that a small molecule interacts with to elicit a biological response is a fundamental step in drug discovery, often referred to as target deconvolution. nih.gov A variety of experimental and computational strategies are employed to pinpoint the molecular targets of bioactive compounds like 3-Hydroxypyrrolidine-3-carboxamide derivatives.
In vitro methods are essential for isolating and identifying the direct binding partners of a compound from a complex biological mixture. nih.gov These approaches often begin with a phenotypic screen, where a compound shows a desirable effect (e.g., inhibiting bacterial growth), followed by efforts to determine its mechanism. wikipedia.org
One primary strategy is affinity-based pulldowns . This involves immobilizing a derivative of the lead compound onto a solid support, such as magnetic beads. nih.govdrughunter.com This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently "pulled down," separating them from non-binding proteins. drughunter.com After washing away non-specific binders, the captured proteins are identified using techniques like mass spectrometry. drughunter.com
Another key approach is the use of activity-based protein profiling (ABPP) . ABPP utilizes chemical probes that covalently react with the active sites of a broad class of enzymes. drughunter.com In a competitive experiment, a cell lysate is pre-incubated with a potential inhibitor, such as a this compound derivative. The subsequent addition of the broad-spectrum probe will show reduced labeling of enzymes that are bound by the inhibitor, thus identifying them as potential targets. drughunter.com
For pyrrolidine (B122466) carboxamides, high-throughput screening (HTS) against specific enzymes is a direct method of target identification. For instance, pyrrolidine carboxamides were identified as a novel class of inhibitors of the Mycobacterium tuberculosis enzyme InhA (enoyl acyl carrier protein reductase) through an HTS campaign. nih.gov This was followed by the synthesis of a focused library to optimize the initial hits. nih.gov
Key chemoproteomic techniques include:
Affinity-Based Chemoproteomics : This is a broader application of the pulldown method described previously, aiming to identify the full spectrum of interacting proteins from a complex proteome. drughunter.com
Activity-Based Protein Profiling (ABPP) : As mentioned, ABPP is a powerful tool for screening compounds against entire enzyme families directly in a cellular context. biorxiv.org By using probes that target specific nucleophilic residues (like cysteine or serine) in enzyme active sites, researchers can profile the inhibitory activity of a compound across dozens of enzymes simultaneously. biorxiv.orgresearchgate.net For example, screening a library of reactive fragments against deubiquitinating (DUB) enzymes using activity-based probes has proven effective in identifying specific hits. researchgate.net
Thermal Proteome Profiling (TPP) : This label-free method relies on the principle that protein-ligand binding increases the thermal stability of the target protein. Cells or cell lysates are treated with the compound, heated across a temperature gradient, and the amounts of remaining soluble protein are quantified by mass spectrometry. Proteins that show increased stability at higher temperatures in the presence of the compound are identified as targets.
While specific chemoproteomic studies on this compound are not widely published, these established strategies represent the current state-of-the-art for elucidating its protein interaction landscape.
Once a potential target is identified, functional and biochemical assays are developed to confirm the interaction and quantify the compound's effect. nih.gov These assays are crucial for validating the target and guiding structure-activity relationship (SAR) studies.
For example, after HTS identified pyrrolidine carboxamides as InhA inhibitors, a biochemical assay was used to measure the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for a library of synthesized derivatives. nih.gov This assay measures the enzymatic conversion of a substrate by InhA in the presence of varying concentrations of the inhibitor. Similarly, derivatives of 3-hydroxypyrrolidine have been evaluated for their ability to inhibit rat intestinal α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibitory activity was determined by measuring the enzyme's ability to hydrolyze a substrate, with the results expressed as IC₅₀ values. nih.govnih.gov
The development of these assays is critical for optimizing lead compounds. For instance, the synthesis of a focused microtiter pyrrolidine carboxamide library and subsequent in situ screening without purification allowed for the rapid discovery of more potent InhA inhibitors. nih.gov
Computational methods provide a powerful, cost-effective means to predict potential biological targets for small molecules, complementing experimental approaches. nih.govnih.gov
Molecular Docking and Reverse Docking : In a typical docking study, a compound is computationally placed into the binding site of a known protein to predict its binding affinity and conformation. researchgate.net Reverse docking, conversely, screens a single ligand against a large database of protein structures to identify which proteins it is most likely to bind to. nih.gov This approach can generate hypotheses about a compound's potential targets. Docking studies were used to show that 3-hydroxypyrrolidine derivatives occupy the same region as a known inhibitor on the α-glucosidase binding site, with the most active compounds establishing similar interactions with key residues. nih.gov
Pharmacophore Modeling and Shape-Based Screening : These ligand-based methods use the three-dimensional structure and chemical features of a known active molecule to search databases for other compounds that might bind to the same target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. nih.gov A study on pyrrolidine carboxamides as InhA inhibitors used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to rationalize the structure-activity relationship. nih.gov The resulting model showed good statistical significance and predictive power, and it was used to guide the de novo design of new, potentially more potent analogues. nih.gov
These computational tools are integral to modern drug discovery, enabling the prioritization of compounds for synthesis and biological testing. nih.gov
Enzyme Inhibition Studies of this compound Derivatives
Following target identification, detailed enzyme inhibition studies are conducted to characterize the biochemical mechanism of action. This involves determining the type of inhibition and the associated kinetic parameters, which provides deeper insight into how the compound interacts with its target enzyme.
Enzyme inhibitors are generally classified based on how they interact with the enzyme and the enzyme-substrate complex. The primary types of reversible inhibition are:
Competitive Inhibition : The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).
Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This reduces the Vₘₐₓ but does not change the Kₘ.
Mixed-Type Inhibition : The inhibitor binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex. This type of inhibition affects both Vₘₐₓ (decreases) and Kₘ (can increase or decrease).
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition reduces both Vₘₐₓ and Kₘ.
Kinetic studies on derivatives of 3-hydroxypyrrolidine as inhibitors of rat intestinal α-glucosidase revealed that the inhibition was of the mixed type, but predominantly competitive for all tested compounds. nih.gov This suggests that while the inhibitors primarily compete with the substrate for binding at the active site, they can also bind to the enzyme-substrate complex, albeit with a lower affinity. nih.gov The inhibition constant (Kᵢ) for the most promising derivative, a trans-3,4-dihydroxypyrrolidine, was determined to be 1.18 mM. nih.gov
The table below summarizes the inhibitory activity of selected pyrrolidine carboxamide derivatives against the enzyme InhA. nih.gov
The following table presents the inhibitory activity of selected 3-hydroxypyrrolidine derivatives against α-amylase and α-glucosidase. nih.gov
Structural Elucidation of Enzyme-Inhibitor Interactions (e.g., Key Residues, Binding Pockets)
As there is no evidence of this compound inhibiting DNA Gyrase or DNA Topoisomerase IV, no structural studies on its binding interactions with these enzymes have been performed or reported.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design for screening virtual libraries and for proposing the binding mode of a ligand in the active site of a biological target.
Molecular docking simulations are crucial for predicting how derivatives of a core scaffold might bind within a protein's active site. For instance, in studies of inhibitors for targets like c-Jun N-terminal kinase 3 (JNK3) or Lysine Specific Demethylase 1 (LSD1), docking is used to place molecules like carboxamide-based inhibitors into the binding pocket. nih.govnih.gov These simulations help identify the most likely binding pose and estimate the binding affinity, often expressed as a docking score.
In a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, molecular docking was employed to understand the binding interaction modes. nih.gov Similarly, research on tetrahydrocyclopenta[d]imidazole-based JNK3 inhibitors used in silico modeling to guide the development of compounds with high potency. nih.gov The results of such studies can predict which modifications to the 3-hydroxypyrrolidine-3-carboxamide scaffold would lead to improved activity. For example, docking might reveal that adding a specific functional group could lead to a more favorable interaction with a key residue in the active site, thereby increasing binding affinity and inhibitory potency. The predicted binding modes from these simulations provide a structural hypothesis for the observed biological activity. nih.gov
| Compound Class | Target Protein | Predicted Activity (Example) | Reference |
| Thieno[3,2-b]pyrrole-5-carboxamide Derivatives | LSD1 | pIC50 values ranging from 4.046 to 8.174 | nih.gov |
| Tetrahydrocyclopenta[d]imidazole-carboxamide Derivatives | JNK3 | IC50 values as low as 0.379 nM | nih.gov |
Beyond predicting the binding pose, docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. For the this compound scaffold, the hydroxyl and carboxamide groups are key features capable of forming multiple hydrogen bonds with protein active site residues.
Docking studies on related inhibitors have shown the importance of specific interactions. For example, in the case of LSD1 inhibitors, the residue Asn535 was found to be crucial for stabilizing the inhibitors in the active site. nih.gov For JNK3 inhibitors, docking studies indicated that the core scaffold retained all the optimal interactions necessary for binding. nih.gov The analysis of these interactions helps explain the structure-activity relationship (SAR), revealing why certain analogs are more potent than others. Furthermore, these simulations can analyze the conformational preferences of the ligand upon binding, showing how the flexible pyrrolidine (B122466) ring might adapt its pucker to fit optimally within the binding site.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mdpi.comutupub.fi This technique complements the static picture provided by molecular docking by exploring the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. utupub.fi
The five-membered pyrrolidine ring is not planar but exists in a range of puckered conformations, typically described as envelope and twist forms. rsc.orgnih.gov The transition between these conformations occurs via a low-energy process known as pseudorotation. rsc.orgrsc.org MD simulations are an excellent tool for exploring the conformational space of the pyrrolidine ring in this compound.
Computational studies on pyrrolidine and its derivatives have characterized the potential energy surface of this pseudorotation. rsc.orgrsc.org The exact conformational preference (e.g., which atom is out of the plane in an envelope conformation) and the energy barriers between different puckers are highly sensitive to the nature and stereochemistry of the substituents on the ring. nih.gov The presence of the hydroxyl and carboxamide groups at the C3 position significantly influences the pseudorotational landscape of the ring. NMR and molecular modeling studies on related substituted pyrrolidines have shown that substitution can be used to tune the conformation across the entire pseudorotation cycle. nih.gov
Table 2: Computational Findings on Pyrrolidine Ring Pseudorotation
| Parameter | Finding | Method | Reference |
| Conformational Preference | The equatorial conformer is stabilized by ~29 cm⁻¹ relative to the axial one. | Femtosecond degenerate four-wave mixing spectroscopy and ab initio calculations | rsc.org |
| Pseudorotation Barrier | The barrier for pseudorotation was determined to be 220 ± 20 cm⁻¹. | Femtosecond degenerate four-wave mixing spectroscopy | rsc.org |
| Substituent Effects | Substituents can deform the equilibrium conformation; the effect of multisubstitution can be described by a vector addition model. | EPR spectra simulation and potential function analysis | rsc.org |
| Conformational Tuning | Alkylation/acylation of the pyrrolidine nitrogen can effectively tune the ring conformation over the whole pseudorotation cycle. | NMR and Molecular Modeling | nih.gov |
While docking provides a static snapshot of a ligand in a protein's active site, MD simulations can assess the stability of this binding pose over time. researchgate.net By simulating the trajectory of the ligand-protein complex, researchers can observe whether the key interactions identified in docking are maintained, and whether the ligand remains stably bound or undergoes significant conformational changes. mdpi.com
For example, MD simulations performed on newly designed LSD1 inhibitors showed that the compounds remained stable in the binding pocket, confirming the binding modes suggested by docking. nih.gov These simulations can reveal the dynamic role of specific protein residues and water molecules in mediating ligand binding. researchgate.net They are also used to investigate how mutations in the target protein might affect ligand binding and to understand the structural basis for the selectivity of inhibitors for one protein isoform over another. mdpi.com
Advanced Computational Modeling Techniques
Beyond docking and standard MD simulations, a variety of advanced computational methods can be applied to study this compound and its analogs. These techniques provide deeper quantitative insights into binding and structure-activity relationships.
One such method is three-dimensional quantitative structure-activity relationship (3D-QSAR) . Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties (steric and electrostatic fields) of a series of molecules with their biological activities. nih.gov These models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for designing more potent compounds. nih.gov
Pharmacophore modeling is another powerful technique used to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov A pharmacophore model can be generated from a set of active molecules or from a ligand-protein complex and then used as a 3D query to screen large compound databases for novel scaffolds that match the required features. nih.gov
Finally, free energy calculation methods , such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), represent the pinnacle of computational binding affinity prediction. These methods, which are computationally intensive, simulate the non-physical transformation of one ligand into another within the protein's active site to calculate the relative binding free energy with high accuracy, offering a powerful tool for lead optimization.
Application of Artificial Intelligence and Machine Learning in Drug Target Discovery
The initial and most critical phase in drug discovery is the identification and validation of a biological target, typically a protein or nucleic acid, whose modulation can lead to a therapeutic effect. nih.gov Artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in this domain, capable of analyzing vast and complex biological datasets to uncover novel drug-target associations. nih.govnih.gov
Generative AI models represent a further leap, capable of designing novel molecular structures with a high probability of interacting with a desired target. researchgate.net These models can be trained on datasets of known ligands for a particular protein family and then used to generate new chemical entities, potentially incorporating the this compound scaffold, that are optimized for binding affinity and selectivity. researchgate.net The use of AI not only accelerates the identification of promising drug candidates but also enhances the understanding of the underlying biology of the targeted disease. mdpi.com
Table 1: Key AI/ML Methodologies in Drug Target Discovery
| Methodology | Description | Application to this compound |
| Supervised Learning | Algorithms are trained on labeled data (e.g., known drug-target interactions) to make predictions on new, unlabeled data. nih.gov | Predicting potential protein targets for this compound based on its structural similarity to known ligands. |
| Unsupervised Learning | Algorithms identify hidden patterns and clusters in unlabeled data. nih.gov | Grouping this compound with other compounds based on shared physicochemical properties to infer potential common targets. |
| Deep Learning | A subset of machine learning using neural networks with many layers to model complex patterns in data. researchgate.net | Analyzing complex biological networks to identify pathways where a molecule with the this compound scaffold could have a therapeutic effect. |
| Generative AI | AI models that can create new data, such as novel molecular structures. researchgate.net | Designing novel derivatives of this compound that are optimized for binding to a specific, disease-relevant target. |
Predictive Modeling for Structure-Activity Relationships
Understanding the relationship between a molecule's chemical structure and its biological activity is fundamental to medicinal chemistry. Predictive modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, provides a mathematical framework for this purpose. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov
These approaches involve aligning a series of structurally related compounds, such as derivatives of this compound, and calculating their steric and electrostatic fields. nih.gov By correlating these fields with the observed biological activity of the compounds, a predictive 3D-QSAR model can be generated. nih.gov This model can then be used to forecast the activity of novel, yet-to-be-synthesized analogs, thereby guiding the design of more potent and selective molecules. nih.gov
Molecular docking simulations complement 3D-QSAR by providing insights into the specific binding interactions between a ligand and its target protein at an atomic level. nih.gov For this compound, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. This information is invaluable for optimizing the scaffold to enhance binding affinity and efficacy.
Table 2: Predictive Modeling Techniques and Their Applications
| Technique | Description | Application for this compound |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D steric and electrostatic properties of a series of molecules with their biological activity to build a predictive model. nih.gov | To predict the biological activity of novel derivatives of this compound and guide their design for improved potency. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.gov | To visualize and understand the specific molecular interactions between this compound and its potential protein target. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the dynamic behavior of the ligand-protein complex. nih.gov | To assess the stability of the binding of this compound to its target and to identify key residues involved in the interaction. |
Fragment-Based Computational Design Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for developing lead compounds. It involves identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. nih.govnih.gov These fragments are then grown or combined to produce a more potent lead molecule. news-medical.net Computational methods are integral to modern FBDD, enabling the rapid in silico screening of vast fragment libraries. nih.govnih.gov
The this compound scaffold itself can be considered a valuable fragment for library design. Computational techniques can be used to virtually screen this and other fragments against the three-dimensional structure of a target protein. biorxiv.org Hits from this screening can then be computationally elaborated, with algorithms suggesting modifications or additions to the fragment to enhance its binding affinity. news-medical.net
De novo design methods, a more advanced form of computational FBDD, can build novel ligands from scratch within the binding site of a target. researchgate.net These methods can use fragments like this compound as starting points, exploring the chemical space around the fragment to design molecules with optimal complementarity to the target's surface. researchgate.net This approach holds the promise of reducing the time and cost associated with traditional drug discovery by focusing on the most promising chemical space. nih.gov
Chemical Biology and Rational Drug Design Strategies
Fragment-Based Drug Discovery (FBDD) Leveraging Pyrrolidine (B122466) Scaffolds
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in the early stages of drug discovery. acs.org This approach utilizes small molecular fragments, typically with a molecular weight under 300 Daltons, to probe the binding sites of biological targets. nih.gov The small size of these fragments allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of larger, more complex molecules. acs.org The pyrrolidine ring is a highly represented scaffold in FBDD due to its ability to provide good coverage of functional vector space, which is crucial for optimizing fragment hits. wsu.edu
The design and synthesis of fragment libraries with diverse three-dimensional (3D) shapes are critical for effectively exploring the chemical space of biological targets. nih.govacs.orgnih.gov Pyrrolidine-based fragments are of particular interest due to their inherent 3D character, which can be further expanded through energetically accessible conformations arising from pseudorotation. nih.gov This non-planar nature of the pyrrolidine ring allows for the creation of fragments that can better match the shape of protein binding pockets. nih.gov
Researchers have developed various synthetic strategies to create diverse libraries of pyrrolidine fragments. One notable method is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and olefinic dipolarophiles, which provides a general route to diversely functionalized and homochiral pyrrolidines. nih.gov This approach allows for the strategic incorporation of functional groups that can serve as vectors for fragment growth and optimization. nih.gov A key aspect of the design process is the pre-synthesis assessment of fragment shape and conformational diversity, ensuring that the synthesized library has high three-dimensionality and occupies under-represented areas of fragment space. researchgate.net
A workflow for designing such libraries often involves computational analysis, such as calculating the principal moments of inertia (PMI), to predict the 3D shape of potential fragment candidates before their synthesis. researchgate.net This allows for the selection of target molecules with a high degree of saturation and shape diversity. nih.gov The resulting libraries of enantiomerically pure pyrrolidine fragments exhibit a high degree of both saturation and 3D diversity, making them valuable tools for FBDD campaigns. nih.gov
For a fragment to be a successful starting point for drug discovery, it must possess a balance of key physicochemical properties. The "Rule of Three" (Ro3) provides a set of guidelines for desirable fragment characteristics: a molecular weight of ≤300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated octanol-water partition coefficient (cLogP) of ≤3. nih.gov These rules aim to limit the complexity of fragments, ensuring that they can form efficient interactions with the target protein. acs.org
Beyond the Ro3, the three-dimensional (3D) character of a fragment is a critical property that influences its binding affinity and subsequent optimization potential. nih.govnih.gov Fragments with a higher fraction of sp3-hybridized carbons (Fsp3) tend to have greater 3D complexity and improved solubility, which are advantageous properties for drug candidates. nih.gov The design of pyrrolidine-based fragments often focuses on achieving a good balance between saturation (high Fsp3) and the presence of aromatic groups to ensure sufficient enthalpic and entropic contributions to target binding. nih.gov
The optimization of these properties is an ongoing goal in the design of fragment libraries. nih.gov The aim is to create fragments that not only identify initial "hits" but also provide clear synthetic pathways for evolving these hits into potent and selective lead compounds. nih.gov The inherent 3D nature of the pyrrolidine scaffold makes it an excellent starting point for designing fragments that adhere to these optimized properties. nih.govacs.orgnih.gov
Table 1: Key Physicochemical Properties for Fragment-Based Drug Discovery
| Property | Guideline (Rule of Three) | Importance |
|---|---|---|
| Molecular Weight (MW) | ≤ 300 Da | Limits complexity, allows for efficient exploration of chemical space. |
| Hydrogen Bond Donors | ≤ 3 | Balances polarity and membrane permeability. |
| Hydrogen Bond Acceptors | ≤ 3 | Balances polarity and membrane permeability. |
| cLogP | ≤ 3 | Influences solubility and permeability. |
Fragment-Based Drug Discovery (FBDD) is a versatile strategy that can be integrated into both target-based and phenotypic screening campaigns. nih.gov In target-based screening, a library of fragments is screened against a specific, validated biological target. nih.gov This approach has proven successful in identifying inhibitors for a wide range of targets, including those that have been considered "undruggable." nih.gov The small size of fragments allows for more efficient sampling of the chemical space around a target's binding site, often leading to higher hit rates compared to traditional high-throughput screening (HTS). researchgate.net
Several biophysical techniques are employed to detect the weak interactions between fragments and their targets, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and surface plasmon resonance (SPR). proteopedia.org The choice of screening method often depends on the nature of the target protein. nih.gov
In phenotypic screening, compounds are tested for their effects on cellular or organismal phenotypes without prior knowledge of the specific molecular target. While traditionally dominated by HTS of larger molecules, FBDD principles can also be applied. Identifying fragments that induce a desired phenotype can provide valuable starting points for probe development and target identification.
The integration of FBDD into these campaigns requires a well-designed fragment library. Pyrrolidine-based fragments, with their inherent 3D characteristics, are valuable assets in these libraries. nih.govresearchgate.net Once a fragment hit is identified and validated, it serves as the starting point for a lead generation program. proteopedia.org
Lead Optimization Strategies for Pyrrolidine-Based Compounds
Once a "hit" compound is identified from a screening campaign, it undergoes a rigorous process of optimization to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a drug candidate.
The transition from an initial "hit" to a "lead" compound is a critical phase in drug discovery known as the hit-to-lead (H2L) process. wikipedia.orgupmbiomedicals.com Hits from initial screens, including those from FBDD, typically exhibit weak binding affinities, often in the micromolar range. wikipedia.org The H2L process involves limited chemical modification of the hit to improve its potency and selectivity. wikipedia.orgupmbiomedicals.com
The process is iterative, involving cycles of design, synthesis, and testing (the design-make-test-analyze or DMTA cycle). spirochem.com Throughout this process, a wide range of properties are evaluated, including:
Potency: The concentration of the compound required to produce a specific biological effect.
Selectivity: The compound's ability to interact with the intended target over other related targets, which helps to minimize off-target side effects. wikipedia.org
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of the compound, which determine its concentration and duration of action in the body. spirochem.com
Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, play a significant role in guiding the optimization process. nih.govnih.gov
Rational drug design utilizes the three-dimensional structure of the target protein to guide the modification of a lead compound. This structure-based drug design (SBDD) approach allows medicinal chemists to visualize how a compound binds to its target and to design modifications that will enhance this interaction. proteopedia.org
For pyrrolidine-based compounds, the stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are critical factors influencing biological activity. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for precise positioning of functional groups to interact with specific residues in the target's binding site. nih.gov By understanding the SAR, chemists can make rational modifications to the pyrrolidine scaffold to improve potency and selectivity. nih.govnih.gov
For example, introducing or altering substituents on the pyrrolidine ring can lead to:
Increased Potency: By creating new or stronger interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. nih.gov
Improved Selectivity: By designing the compound to fit optimally in the binding site of the desired target while fitting poorly in the binding sites of off-target proteins. nih.gov
Molecular modeling and 3D-QSAR methods can be employed to gain insights into the structural features that contribute to both on-target potency and off-target activity, thereby guiding the design of more selective compounds. nih.gov The ultimate goal is to develop a compound with the best possible balance of potency, selectivity, and drug-like properties. upmbiomedicals.com
Scaffold Hopping and Combinatorial Approaches in Lead Optimization
Scaffold hopping is a computational or experimental strategy in medicinal chemistry aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. This technique is particularly valuable for generating new intellectual property, improving pharmacokinetic properties, or circumventing synthetic challenges. For a core structure like 3-hydroxypyrrolidine-3-carboxamide, scaffold hopping would involve replacing the pyrrolidine ring with other cyclic or acyclic frameworks that maintain a similar three-dimensional arrangement of the key pharmacophoric elements—typically the hydroxyl group, the carboxamide, and the nitrogen atom. The goal is to identify isosteric replacements that mimic the parent scaffold's interactions with its biological target.
Combinatorial chemistry, on the other hand, facilitates the rapid synthesis of a large number of different but structurally related molecules. This approach is instrumental in exploring the structure-activity relationship (SAR) around a given scaffold. For the this compound core, a combinatorial library could be generated by systematically varying the substituents at different positions of the pyrrolidine ring. For instance, different chemical moieties could be introduced at the nitrogen atom or by derivatizing the hydroxyl and carboxamide groups. The application of microwave-assisted organic synthesis (MAOS) can enhance the efficiency of creating such libraries, supporting a greener chemistry approach. nih.gov The resulting library of compounds can then be screened for improved potency, selectivity, or other desirable drug-like properties. While the initial lead may show promise, library-based SAR methods are often employed to enhance potency and advance the series. nih.gov
The following table illustrates a hypothetical combinatorial library design based on the this compound scaffold.
| Scaffold Position | R1 (N-substitution) | R2 (at C4) | R3 (at C2) |
| Variation 1 | H | H | H |
| Variation 2 | Methyl | H | H |
| Variation 3 | Benzyl (B1604629) | H | H |
| Variation 4 | H | Fluoro | H |
| Variation 5 | H | H | Phenyl |
This systematic approach allows for a comprehensive exploration of the chemical space around the core scaffold, facilitating the identification of optimized lead candidates.
Development of Chemical Probes Based on the this compound Core
Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. nih.gov These small molecules are designed to interact with a specific protein target, enabling the study of its function in a cellular context. nih.gov The development of chemical probes from a lead compound like this compound involves modifying the core structure to incorporate a reporter tag or a reactive group without compromising its binding affinity for the target.
Design and Synthesis of Stereoselective Photoreactive Probes
Photoreactive chemical probes are powerful tools for identifying the direct binding partners of a small molecule. These probes are designed with a photo-activatable group, such as a diazirine, benzophenone, or aryl azide (B81097), which upon irradiation with UV light, forms a highly reactive species that can covalently cross-link with nearby amino acid residues of the target protein. nih.govacs.org The design of such probes based on the this compound core would require the strategic placement of the photoreactive moiety at a position that does not interfere with target binding.
The synthesis of these probes is often a multi-step process. Starting from a suitable precursor, such as a protected 3-hydroxypyrrolidine derivative, a linker arm is typically introduced, to which the photoreactive group is attached. google.comwipo.int Stereoselectivity is a critical consideration in the synthesis, as the biological activity of chiral molecules like this compound is often dependent on their stereochemistry. google.com Ensuring the probe retains the correct stereochemical configuration is paramount for its effectiveness.
| Photoreactive Group | Reactive Species | Activation Wavelength | Key Features |
| Benzophenone | Triplet Ketene | ~350-360 nm | Robust, but can be bulky |
| Aryl Azide | Nitrene | ~254-300 nm | Smaller, but can have complex photochemistry |
| Diazirine | Carbene | ~350-380 nm | Small, highly reactive, clean photochemistry |
Application of Bio-orthogonal Chemistry for Protein Enrichment and Profiling
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov This strategy is frequently employed in conjunction with chemical probes for protein enrichment and profiling. europeanreview.org A this compound-based probe would be synthesized with a "handle" for bio-orthogonal ligation, such as a terminal alkyne or an azide. europeanreview.org This handle is small and chemically inert within the cell. europeanreview.org
After the probe has been introduced into a cellular or in vitro system and has bound to its target protein(s), the cells are lysed, and a capture reagent containing the complementary bio-orthogonal functional group (e.g., an azide for an alkyne handle, or vice versa) is added. This capture reagent is typically attached to a tag for enrichment, such as biotin. The "click chemistry" reaction, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), covalently links the probe-protein complex to the enrichment tag. nih.gov The tagged complexes can then be selectively isolated from the complex cellular lysate using affinity purification, for example, with streptavidin beads for biotin-tagged proteins. europeanreview.org The enriched proteins are then identified using mass spectrometry.
Utility of Chemical Probes for Elucidating Small Molecule Action and Target Engagement
The ultimate goal of developing chemical probes is to gain a deeper understanding of the mechanism of action of a bioactive small molecule and to confirm its engagement with the intended target in a biological system. nih.gov For a compound based on the this compound core, a well-designed chemical probe can provide direct evidence of target binding within a cell. nih.gov
By using a photoreactive probe, researchers can covalently label the target protein, and subsequent analysis by mass spectrometry can even identify the specific binding site on the protein. This information is invaluable for understanding the molecular basis of the compound's activity and for further rational drug design.
Furthermore, bio-orthogonal probes can be used in competitive binding assays to quantify target engagement. In such an experiment, cells are treated with the unmodified parent compound before the addition of the probe. If the parent compound and the probe bind to the same site on the target protein, the parent compound will compete with the probe, leading to a reduction in the signal from the probe. This allows for the determination of the parent compound's affinity for its target in a cellular context. The use of a chemically similar but inactive molecule as a negative control is crucial in these experiments to ensure the observed effects are specific to the intended target. nih.gov These approaches, collectively, are central to target validation and provide confidence in the therapeutic potential of a novel compound. rsc.org
Broader Research Implications and Future Perspectives
Advancements in Pyrrolidine-Based Compound Development
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.govnih.gov Its five-membered saturated heterocyclic structure offers a three-dimensional geometry that is highly advantageous for exploring pharmacophore space and achieving specific interactions with biological targets. nih.govfluorochem.co.uk The development of pyrrolidine-based compounds has led to a wide array of therapeutic agents, including antivirals, anticancer agents, and treatments for central nervous system disorders. nih.govnih.gov
Researchers continuously explore new synthetic routes to functionalize the pyrrolidine ring. nih.govpharmablock.com Proline, a naturally occurring amino acid containing a pyrrolidine ring, often serves as a versatile chiral starting material for the synthesis of complex alkaloids and other bioactive molecules. pharmablock.com The molecular complexity and diversity achievable with the pyrrolidine skeleton allow for fine-tuning of structure-activity relationships (SAR), enabling the design of more potent and less toxic drug candidates. nih.govnih.gov This continuous innovation in synthesis and application underscores the potential of under-explored derivatives like 3-Hydroxypyrrolidine-3-carboxamide as novel starting points for drug discovery programs.
Integration of Interdisciplinary Methodologies in Chemical Biology Research
Modern chemical biology thrives on the convergence of multiple scientific disciplines, including synthetic chemistry, biochemistry, molecular biology, and computational modeling. nih.govbldpharm.com This interdisciplinary approach is crucial for understanding and manipulating complex biological processes at the molecular level. google.com Researchers use chemical tools, such as small molecules, to probe protein function, delineate signaling pathways, and identify new therapeutic targets. bldpharm.com
The study of pyrrolidine derivatives benefits significantly from this integrated approach. For instance, computational methods can predict the binding of pyrrolidine-based ligands to protein targets, guiding synthetic efforts. nih.gov High-throughput screening techniques allow for the rapid evaluation of large libraries of these compounds against various biological assays. bldpharm.com The synergy between chemistry and biology not only accelerates the discovery of new bioactive compounds but also deepens our fundamental understanding of life processes, a framework within which future studies on compounds like this compound would be contextualized. google.com
Innovative Methodologies for the Discovery and Optimization of Pyrrolidine Derivatives
The discovery of novel, biologically active pyrrolidine derivatives is driven by innovative synthetic and screening methodologies. mdpi.com One of the key challenges is the stereoselective synthesis of substituted pyrrolidines, as the spatial orientation of substituents dramatically influences biological activity. nih.gov Asymmetric organocatalysis, often using proline and its derivatives, has emerged as a powerful tool for constructing chiral pyrrolidine scaffolds with high enantiomeric purity. nih.gov
Furthermore, fragment-based drug discovery and high-content screening are being employed to identify new pyrrolidine-based leads. researchgate.net Once a lead compound is identified, structure-activity relationship (SAR) studies guide the optimization of its properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.net These advanced methodologies, which combine sophisticated synthesis with powerful biological evaluation techniques, are essential for unlocking the full therapeutic potential of the vast chemical space occupied by pyrrolidine derivatives.
Q & A
Q. What are the common synthetic routes for 3-Hydroxypyrrolidine-3-carboxamide, and what factors influence yield optimization?
- Methodological Answer: Synthesis typically involves ring-closing strategies or functionalization of pre-existing pyrrolidine scaffolds. For example, carboxamide groups can be introduced via coupling reactions using reagents like EDCI/HOBt under anhydrous conditions . Yield optimization depends on solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and purification via column chromatography with gradients of ethyl acetate/hexane. Impurities from incomplete hydroxylation or amide formation should be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Key features include hydroxyl proton signals (δ 1.5–2.5 ppm, broad) and carboxamide carbonyl carbon (δ ~170 ppm). Stereochemical assignments require 2D NOESY or COSY to resolve pyrrolidine ring conformations .
- IR: Confirm hydroxyl (3200–3600 cm⁻¹) and amide (1650–1750 cm⁻¹) groups.
- X-ray crystallography: Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What are the key considerations for handling and storing this compound?
- Methodological Answer: Store under inert gas (argon) at –20°C to prevent oxidation of the hydroxyl group. Degradation over time can generate lactam byproducts; monitor via periodic HPLC analysis . Use fume hoods and PPE (gloves, goggles) during handling due to uncharacterized toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer: Discrepancies often arise from solvent effects or dynamic equilibria (e.g., ring puckering). Use DFT calculations (B3LYP/6-31G*) to model solvent environments and compare with experimental NMR. Cross-validate using X-ray data to confirm spatial arrangements . For ambiguous cases, variable-temperature NMR can reveal conformational flexibility .
Q. What strategies are recommended for analyzing the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Identify byproducts (e.g., lactams via intramolecular cyclization) using high-resolution mass spectrometry. Adjust storage to exclude moisture if degradation is hydrolytic .
Q. How can computational chemistry predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer: Molecular dynamics simulations (AMBER/GAFF force fields) model interactions with electrophiles or nucleophiles. Frontier molecular orbital (FMO) analysis identifies reactive sites—e.g., hydroxyl oxygen as a nucleophile or carboxamide carbonyl as an electrophile. Validate predictions with small-scale exploratory reactions .
Q. What methodological approaches elucidate biochemical interaction mechanisms with target enzymes?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to immobilized enzymes.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).
- Molecular Docking (AutoDock Vina): Predict binding poses, prioritizing hydrogen bonds between the hydroxyl/amide groups and catalytic residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in silico activity data for this compound?
- Methodological Answer:
- Step 1: Verify compound purity (>95% via HPLC) to exclude false negatives .
- Step 2: Re-evaluate computational models (e.g., adjust protonation states in docking simulations at physiological pH).
- Step 3: Use orthogonal assays (e.g., fluorescence polarization vs. enzyme inhibition) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
